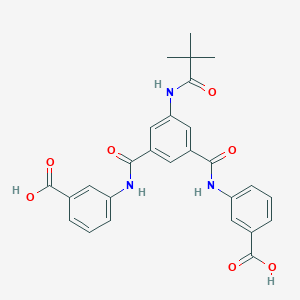
2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan ist eine Boronsäureesterverbindung. Boronsäureester sind bekannt für ihre Vielseitigkeit in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Verbindung weist ein Boratom auf, das an zwei Sauerstoffatome gebunden ist und einen Dioxaborolanring bildet, sowie einen Phenylring, der mit Chlor-, Fluor- und Methoxygruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan beinhaltet typischerweise die Reaktion von 4-Chlor-2-fluor-6-methoxyphenylboronsäure mit Pinacol in Gegenwart eines Dehydratisierungsmittels. Die Reaktion wird unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird üblicherweise zum Rückfluss erhitzt, um die Bildung des Boronsäureesters zu erleichtern.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung durch Verwendung größerer Reaktoren und Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz des Syntheseprozesses zu verbessern. Das Produkt wird dann durch Kristallisation oder chromatographische Verfahren gereinigt.
Chemische Reaktionsanalyse
Reaktionstypen
2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan unterliegt verschiedenen chemischen Reaktionen, darunter:
Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base.
Oxidation: Der Boronsäureester kann oxidiert werden, um das entsprechende Phenol zu bilden.
Substitution: Die Chlor- und Fluorsubstituenten am Phenylring können nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Suzuki-Miyaura-Kreuzkupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. K2CO3) und Lösungsmittel (z. B. Toluol oder DMF) werden üblicherweise verwendet.
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Suzuki-Miyaura-Kreuzkupplung: Biarylverbindungen.
Oxidation: Phenolverbindungen.
Substitution: Substituierte Phenylderivate.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird bei der Entwicklung von borhaltigen Medikamenten und bioaktiven Molekülen eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in der Bor-Neutronen-Einfangtherapie (BNCT) zur Krebsbehandlung untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Substraten zu bilden. Das Boratom im Dioxaborolanring kann mit Nucleophilen koordinieren, was Reaktionen wie Kreuzkupplung erleichtert. Die Chlor-, Fluor- und Methoxysubstituenten am Phenylring können die Reaktivität und Selektivität der Verbindung in chemischen Reaktionen beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-2-fluor-5-methoxyphenylboronsäure
- 4-Chlor-2-fluor-6-methoxyphenylmethanol
Einzigartigkeit
2-(4-Chlor-2-fluor-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan ist aufgrund seiner Dioxaborolanringstruktur einzigartig, die Stabilität und Reaktivität in Kreuzkupplungsreaktionen verleiht. Das Vorhandensein von Chlor-, Fluor- und Methoxygruppen am Phenylring erhöht seine Vielseitigkeit in verschiedenen chemischen Umwandlungen weiter.
Eigenschaften
Molekularformel |
C13H17BClFO3 |
|---|---|
Molekulargewicht |
286.53 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
InChI-Schlüssel |
DRHWPFKAOCTZEC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


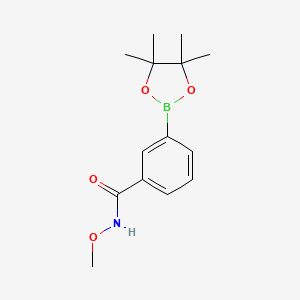
![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
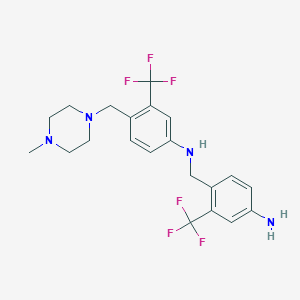
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)

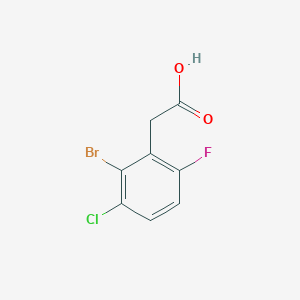

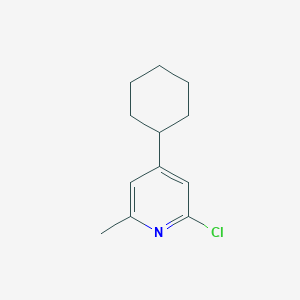
![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)
